3-Acetyl-1-propanol

Overview

Description

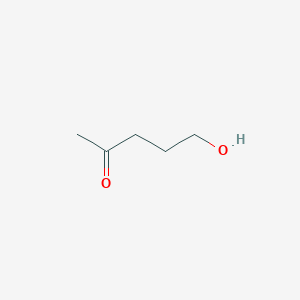

3-Acetyl-1-propanol (CAS 1071-73-4), also known as 5-hydroxy-2-pentanone or γ-acetylpropanol, is a bifunctional compound containing both a ketone and a hydroxyl group. Its molecular formula is C₅H₁₀O₂, with a molecular weight of 102.13 g/mol. It exists as a colorless to pale yellow liquid with a boiling point of 144–145°C (13.33 kPa) and 208°C (97.31 kPa) . The compound is water-soluble and miscible with ethanol and ether, making it versatile in industrial applications.

This compound serves as a critical intermediate in pharmaceuticals (e.g., synthesis of antibiotics like ciprofloxacin), agrochemicals, and flavor/fragrance production. Its market is projected to grow at a 6.1% CAGR (2025–2032), driven by demand in Asia-Pacific and North America. Catalytic synthesis routes, such as Pd@HZSM-5-mediated conversion of 2-methylfuran, highlight its role in biomass valorization.

Scientific Research Applications

Chemical Synthesis

Key Role in Organic Chemistry

3-Acetyl-1-propanol serves as a significant intermediate in organic synthesis. It is utilized for producing various bioactive compounds, including pharmaceuticals and agrochemicals.

- Pharmaceuticals : It is notably involved in the synthesis of antimalarial drugs such as chloroquine, highlighting its importance in medicinal chemistry.

- Flavoring Agents : The compound is also used in the production of flavoring agents and fragrances due to its pleasant aroma .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents like potassium permanganate | Ketones, carboxylic acids |

| Reduction | Reaction with reducing agents like lithium aluminum hydride | Alcohols |

| Substitution | Halogenation reactions using triphosgene | 5-Chloro-2-pentanone |

Biological Applications

Enzymatic Substrate

this compound acts as a substrate for various enzymatic reactions, particularly those involving alcohol dehydrogenase. This interaction can influence cellular metabolism and gene expression, indicating its potential role in biological systems.

Industrial Applications

Production of Chemicals

The compound is utilized in the industrial synthesis of several chemicals, including:

- Agricultural Chemicals : Its derivatives are explored for use in pesticides and herbicides.

- Cosmetics : It finds application in cosmetic formulations due to its solvent properties and ability to enhance product stability.

Case Study 1: Synthesis of Antimalarial Drugs

Research has demonstrated that this compound can be effectively used as an intermediate in synthesizing chloroquine derivatives. The synthesis pathway involves several steps where the compound's reactivity facilitates the formation of complex structures necessary for drug efficacy.

Case Study 2: Flavor Modulation

In food chemistry, studies have shown that this compound can modulate taste profiles when used as a flavoring agent. Its interaction with other food components enhances the "kokumi" taste, which adds depth to flavor profiles in culinary applications.

Table 2: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Pentanone | C₅H₁₀O | Simple ketone primarily used as a solvent |

| 4-Hydroxy-2-pentanone | C₅H₁₀O₂ | Hydroxy ketone acting as an antioxidant |

| Acetylacetone | C₅H₈O₂ | Diketone used in coordination chemistry |

Mechanism of Action

The mechanism of action of 3-acetyl-1-propanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Functional Group Analysis

Key Differences :

- Reactivity: The ketone group in this compound enables hydrogenation (e.g., to 1,4-pentanediol), while 5-chloro-2-pentanone’s chloride substituent facilitates nucleophilic substitution.

- Hydrophobicity: 3-Phenyl-1-propanol’s aromatic ring enhances hydrophobicity, favoring fragrance applications, whereas this compound’s polar groups improve water solubility.

- Stability: GVL’s cyclic structure offers thermal stability, contrasting with this compound’s linear chain, which may degrade under harsh conditions.

Biological Activity

3-Acetyl-1-propanol (CAS Number: 1071-73-4) is a compound that has garnered attention due to its potential biological activities and applications in synthetic biology and pharmaceutical chemistry. This article explores the biological activity of this compound, including its metabolic pathways, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is an acetyl derivative of 1-propanol, characterized by the presence of a hydroxyl group (-OH) and an acetyl group (-C(=O)CH₃) in its structure. Its molecular formula is , and it has a molecular weight of 102.13 g/mol. The compound can undergo various chemical reactions, including hydrolysis, which may influence its biological activity.

Metabolism and Biological Mechanisms

Research indicates that this compound can serve as a substrate for alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols in the liver. The specific metabolic pathway for this compound is not fully elucidated; however, it is hypothesized that it may be converted into other biologically active metabolites through enzymatic reactions.

A study highlighted that this compound participates in hydrolysis reactions, leading to the formation of lactic acid under acidic conditions:

This reaction suggests potential roles in metabolic pathways related to lactic acid production, which is significant in various physiological processes such as energy production during anaerobic respiration.

Table 1: Summary of Biological Activities and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-1-propanol, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer: The compound is commonly synthesized via acetylation of 1,3-propanediol or catalytic hydrogenation of 5-hydroxy-2-pentanone. Optimize reaction conditions (e.g., temperature, catalyst loading) using gas chromatography-mass spectrometry (GC-MS) to monitor intermediate formation. Adjust solvent polarity (e.g., ethanol or ethyl acetate) to improve yield .

Q. What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

- Methodological Answer: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a refractive index detector for purity assessment (>96.0% via oxime derivatization). Confirm structure via nuclear magnetic resonance (NMR; ¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and hydroxyl (-OH) functional groups .

Q. What solvent systems are compatible with this compound in catalytic applications?

- Methodological Answer: Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity in nucleophilic substitutions, while ethanol or water is suitable for reduction reactions. Pre-screen solvents via solubility tests under controlled humidity to avoid dimerization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods, nitrile gloves, and chemical-resistant goggles. Store in airtight containers to minimize volatility. Chronic exposure risks (e.g., CNS depression) require adherence to OSHA guidelines, with toxicity thresholds (e.g., rat MLD: 4180 mg/kg) informing risk assessments .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., temperature, pH)?

- Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds (e.g., >144°C). Monitor pH-dependent degradation via UV-Vis spectroscopy in buffered solutions (pH 2–12) and quantify dimer formation via HPLC .

Q. What strategies are effective in resolving contradictions between published data on the reactivity of this compound in nucleophilic reactions?

- Methodological Answer: Perform meta-analyses of reaction parameters (e.g., solvent polarity, catalyst type) using systematic review frameworks. Validate conflicting results via controlled replicate experiments with standardized protocols (e.g., EPA data quality assessment criteria) .

Q. How can isotopic labeling (e.g., ¹³C) be applied to study the metabolic pathways of this compound in pharmacological research?

- Methodological Answer: Synthesize ¹³C-labeled analogs via acetylation with isotopically enriched reagents. Track metabolic intermediates in vitro using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare pharmacokinetic profiles against unlabeled controls .

Q. What computational modeling approaches are suitable for predicting the behavior of this compound in complex reaction mechanisms?

- Methodological Answer: Employ density functional theory (DFT) to model reaction pathways (e.g., hydrogen bonding in dimerization). Validate with experimental kinetic data and correlate computational activation energies with Arrhenius parameters derived from differential scanning calorimetry (DSC) .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

- Methodological Answer: Implement quality control protocols (e.g., GC purity checks for each batch). Document storage conditions (temperature, light exposure) and pre-treat samples (e.g., distillation) to standardize monomer-dimer ratios .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

Properties

IUPAC Name |

5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHPTIGHEWEXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147917 | |

| Record name | Acetopropyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Acetopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1071-73-4 | |

| Record name | 5-Hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetopropyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetopropyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.